REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[CH:7]=1.[F:15][C:16]([F:28])([F:27])[O:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.C(=O)([O-])[O-].[Na+].[Na+].O>CN(C=O)C>[F:15][C:16]([F:27])([F:28])[O:17][C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:3]=[CH:4][C:5]3[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=3)[CH:7]=2)=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.124 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC=2N(C1)C(=NN2)C(F)(F)F
|
Name
|
|
Quantity
|
2.466 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)B(O)O)(F)F
|
Name
|
|
Quantity
|
0.635 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
81 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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the reaction mixture stirred at 90° C. overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with nitrogen
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Type
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ADDITION
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Details
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Tetrakis(triphenylphosphine) palladium (0.462 g) was added
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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the residue dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with water (2×) and concentrated NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase dried over MgSO4
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to produce dark grey solid
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Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethyl acetate/hexanes mixture
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Type
|
CUSTOM
|
Details
|
to produce off-white material
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1C=CC=2N(C1)C(=NN2)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |